molecular formula C6H4Cl2N2O B15159419 N-(3,5-Dichloropyridin-2-yl)formamide CAS No. 713116-92-8

N-(3,5-Dichloropyridin-2-yl)formamide

Cat. No.: B15159419
CAS No.: 713116-92-8
M. Wt: 191.01 g/mol
InChI Key: XAROOCXUVPWBFN-UHFFFAOYSA-N
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Description

N-(3,5-Dichloropyridin-2-yl)formamide is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. This dichlorinated pyridine derivative features a reactive formamide group that enables diverse chemical transformations, particularly in the synthesis of heterocyclic compounds with potential biological activity. Researchers utilize this compound as a building block for developing novel molecular entities, with applications spanning pharmaceutical discovery and materials science. The presence of chlorine atoms at the 3 and 5 positions of the pyridine ring enhances the compound's potential for further functionalization through nucleophilic substitution reactions. Chlorinated heterocycles similar to this compound have demonstrated significant importance in medicinal chemistry, with over 250 FDA-approved drugs containing chlorine atoms . The electron-withdrawing chlorine substituents influence the electronic properties of the pyridine system, potentially affecting binding interactions in biological systems. This compound is related to other researched dichloropyridine derivatives such as 3,5-dichloropyridin-4-amine and 2-amino-3,5-dichloropyridine , which share similar structural features. As a research chemical, this compound serves as a precursor in the synthesis of more complex molecules, including formamidine derivatives . Proper handling procedures should be followed, including the use of personal protective equipment and working in a well-ventilated area. This product is intended for research purposes only in laboratory settings and is not for diagnostic, therapeutic, or consumer use. Researchers should consult safety data sheets and implement appropriate engineering controls when working with this compound.

Properties

CAS No.

713116-92-8

Molecular Formula

C6H4Cl2N2O

Molecular Weight

191.01 g/mol

IUPAC Name

N-(3,5-dichloropyridin-2-yl)formamide

InChI

InChI=1S/C6H4Cl2N2O/c7-4-1-5(8)6(9-2-4)10-3-11/h1-3H,(H,9,10,11)

InChI Key

XAROOCXUVPWBFN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)NC=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dichloropyridin-2-yl)formamide typically involves the reaction of 3,5-dichloropyridine with formamide under specific conditions. One common method includes heating 3,5-dichloropyridine with formamide in the presence of a catalyst such as phosphorus oxychloride (POCl3) to facilitate the formation of the formamide group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dichloropyridin-2-yl)formamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while reduction reactions can produce amine derivatives .

Scientific Research Applications

N-(3,5-Dichloropyridin-2-yl)formamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,5-Dichloropyridin-2-yl)formamide involves its interaction with specific molecular targets. The formamide group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

N-(3,5-Dibromopyridin-2-yl)formamide (CAS 457957-86-7) replaces chlorine atoms with bromine at the 3- and 5-positions. This substitution increases molecular weight (279.92 vs.

N-(4′-Chloro-[1,1′-biphenyl]-2-yl)formamide features a biphenyl backbone instead of pyridine. The two phenyl rings exhibit a dihedral angle of 52.9°, contrasting with the coplanar formamide-pyridine system in N-(3,5-dichloropyridin-2-yl)formamide. This non-coplanarity reduces conjugation, affecting electronic properties and solubility .

Formyl(2-pyridyl)amine shares the anti-conformation of the formamide group relative to the pyridine ring but lacks halogen substituents.

Physicochemical Properties

Compound Molecular Weight Halogen Substituents Melting Point (°C) Conformation
This compound ~220.01 Cl (3,5) Not reported Anti, coplanar
N-(3,5-Dibromopyridin-2-yl)formamide 279.92 Br (3,5) Not reported Likely similar
N-(4′-Chloro-biphenyl-2-yl)formamide ~231.67 Cl (4′) Not reported Non-coplanar

Halogen substitution significantly impacts boiling points and solubility.

Q & A

Q. What are the recommended synthetic routes for N-(3,5-Dichloropyridin-2-yl)formamide, and how can reaction purity be optimized?

The synthesis typically involves formylation of 3,5-dichloro-2-aminopyridine using formic acid derivatives (e.g., formamide or acetic formic anhydride). Key steps include:

  • Reagent Selection : Use anhydrous conditions to minimize hydrolysis of intermediates.
  • Purification : Column chromatography (silica gel, eluent: 4:1 hexane/ethyl acetate with 2% ethanol) can resolve byproducts. Crystallization from ethanol or methanol improves purity .
  • Monitoring : Thin-layer chromatography (TLC, Rf ≈ 0.38 in 4:1 hexane/ethyl acetate) ensures reaction completion .

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SXRD) is the gold standard. Key parameters:

  • Anti-conformation : The carbonyl group (C=O) and pyridine ring adopt a near-coplanar anti-conformation, stabilized by intramolecular hydrogen bonding (N–H···O=C) .
  • Software : SHELX suite (SHELXL for refinement) resolves bond lengths (e.g., C–Cl: ~1.73 Å) and torsion angles .
  • Complementary Methods : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm proton environments (e.g., formyl proton at δ 8.2–8.5 ppm) .

Q. What analytical techniques are critical for quantifying this compound in complex mixtures?

  • HPLC-MS : Use a C18 column with 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (gradient elution). Monitor m/z = 205 [M+H]+^+ .
  • UV-Vis Spectroscopy : Detect absorbance at λ~270 nm (π→π* transitions in pyridine ring) .
  • Derivatization : For trace analysis, react with 2,4-dinitrophenylhydrazine (DNPH) to enhance detection limits .

Advanced Research Questions

Q. How do steric and electronic effects influence the conformational stability of this compound?

Computational studies (DFT/B3LYP/6-311++G**) reveal:

  • Steric Effects : The 3,5-dichloro substituents restrict rotation about the C–N bond, favoring the anti-conformation.
  • Electronic Effects : Electron-withdrawing Cl groups reduce pyridine ring electron density, enhancing hydrogen-bond strength (N–H···O=C) and planarity .
  • Validation : Compare computed vs. experimental SXRD torsion angles (<5° deviation) .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for derivatives of this compound?

  • Bioassay Design : Test derivatives (e.g., 37a–c in ) in Pseudomonas aeruginosa T3SS secretion assays. Use EC50_{50} values to correlate substituent effects (e.g., benzothiophene vs. indole groups) with activity.
  • Cross-Validation : Pair biological data with molecular docking (AutoDock Vina) to identify binding poses in target proteins (e.g., transcriptional regulators) .
  • Statistically Rigorous Analysis : Apply multivariate regression to decouple steric, electronic, and solubility contributions .

Q. How can computational docking predict the interaction of this compound with biological targets?

  • Protocol :

Prepare ligand: Optimize geometry at the HF/6-31G* level.

Grid Setup: Define binding pockets using AutoDock Vina’s Lamarckian GA.

Scoring: Use the Vina scoring function to rank binding affinities (ΔG ~ -7.5 kcal/mol for high-affinity targets) .

  • Validation : Compare predicted poses with crystallographic data for homologs (e.g., pyridyl-formamide-protein complexes) .

Q. What methodologies identify and quantify synthetic impurities in this compound batches?

  • LC-HRMS : Detect trace impurities (e.g., unreacted 3,5-dichloro-2-aminopyridine or hydrolyzed byproducts) with a Q-TOF mass spectrometer.
  • Synthesis Control : Monitor reaction progress via in-situ 19F^{19}\text{F} NMR if fluorinated intermediates are used .
  • Reference Standards : Compare retention times and spectra with synthesized impurities (e.g., N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide) .

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